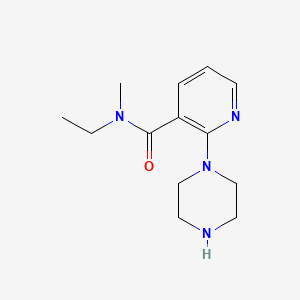

N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide

Description

Properties

IUPAC Name |

N-ethyl-N-methyl-2-piperazin-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c1-3-16(2)13(18)11-5-4-6-15-12(11)17-9-7-14-8-10-17/h4-6,14H,3,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDQZBUDRBVXNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C1=C(N=CC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639922 | |

| Record name | N-Ethyl-N-methyl-2-(piperazin-1-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912761-62-7 | |

| Record name | N-Ethyl-N-methyl-2-(piperazin-1-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide"

An In-Depth Technical Guide to the Synthesis and Characterization of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide

Abstract

Introduction and Strategic Approach

This compound is a tertiary amide derivative of the nicotinamide scaffold, featuring a piperazine moiety at the 2-position of the pyridine ring. Its molecular formula is C₁₃H₂₀N₄O, with a molecular weight of 248.32 g/mol .[1] The structure combines the privileged piperazine motif, common in pharmacologically active compounds, with a substituted nicotinamide core.[2]

The synthetic strategy detailed herein is predicated on a convergent, two-stage approach that offers high efficiency and control over the final product's purity. The core logic involves two key transformations:

-

Amide Bond Formation: The creation of the N-Ethyl-N-methylamide from a suitable carboxylic acid precursor.

-

Nucleophilic Aromatic Substitution (SNAr): The introduction of the piperazine ring onto the pyridine core via displacement of a halogen leaving group.[3]

The pyridine ring is electron-deficient, and the presence of an electron-withdrawing group (like the amide) further activates the 2-position towards nucleophilic attack, making the SNAr reaction with an amine like piperazine a highly favorable and predictable transformation.[4][5] Our proposed route begins with the commercially available 2-chloronicotinic acid, proceeds through an activated acid chloride intermediate, and culminates in the SNAr reaction to yield the final product.

Proposed Synthetic Pathway

The synthesis is designed as a two-step sequence starting from 2-chloronicotinic acid. The first step involves the formation of the key intermediate, N-Ethyl-N-methyl-2-chloronicotinamide. The second step is the nucleophilic aromatic substitution reaction with piperazine to yield the target molecule.

Experimental Protocols

Materials and Reagents

The following table summarizes the key reagents required for the synthesis. All reagents should be of high purity (≥98%) and used as received from commercial suppliers.

| Reagent | Formula | M.W. ( g/mol ) | Role |

| 2-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.56 | Starting Material |

| Oxalyl Chloride | (COCl)₂ | 126.93 | Activating Agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| N-Ethyl-N-methylamine | C₃H₉N | 59.11 | Nucleophile |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Base |

| Piperazine (Anhydrous) | C₄H₁₀N₂ | 86.14 | Nucleophile |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base |

| Acetonitrile (ACN) | C₂H₃N | 41.05 | Solvent |

Step 1: Synthesis of N-Ethyl-N-methyl-2-chloronicotinamide (2)

This step involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by immediate reaction with the secondary amine.

Protocol:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-chloronicotinic acid (1) (10.0 g, 63.5 mmol).

-

Solvent Addition: Suspend the starting material in anhydrous dichloromethane (DCM, 100 mL). Cool the suspension to 0 °C using an ice-water bath.

-

Acid Chloride Formation: Add oxalyl chloride (6.5 mL, 76.2 mmol, 1.2 equiv) dropwise to the stirred suspension over 15 minutes. Add one drop of anhydrous N,N-Dimethylformamide (DMF) as a catalyst.

-

Scientist's Note: Oxalyl chloride is preferred over thionyl chloride in many lab-scale preparations as the byproducts (CO₂, CO, HCl) are all gaseous, simplifying workup. The catalytic amount of DMF facilitates the formation of the Vilsmeier reagent, which is the active acylating species.

-

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction can be monitored by the cessation of gas evolution and the formation of a clear solution.

-

Reagent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate with anhydrous DCM (2 x 20 mL) to ensure complete removal. The resulting crude 2-chloronicotinoyl chloride is a yellow solid or oil and is used immediately in the next step without further purification.

-

Amidation: Re-dissolve the crude acid chloride in anhydrous DCM (100 mL) and cool the solution to 0 °C. In a separate flask, prepare a solution of N-ethyl-N-methylamine (8.3 mL, 95.3 mmol, 1.5 equiv) and triethylamine (13.3 mL, 95.3 mmol, 1.5 equiv) in anhydrous DCM (30 mL).

-

Amine Addition: Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

-

Scientist's Note: Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the amidation reaction, preventing the protonation and deactivation of the nucleophilic amine.

-

-

Reaction Completion & Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford N-Ethyl-N-methyl-2-chloronicotinamide (2) as a white to pale yellow solid.

Step 2: Synthesis of this compound (3)

This final step is a nucleophilic aromatic substitution (SNAr) where the piperazine nitrogen displaces the chloride ion at the C2 position of the pyridine ring.

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, combine N-Ethyl-N-methyl-2-chloronicotinamide (2) (assumed 10.0 g, 50.3 mmol from the previous step), anhydrous piperazine (13.0 g, 151.0 mmol, 3.0 equiv), and potassium carbonate (20.9 g, 151.0 mmol, 3.0 equiv).

-

Scientist's Note: An excess of piperazine is used to drive the reaction to completion and to act as a secondary base. Anhydrous conditions are important. Potassium carbonate is a solid base that neutralizes the HCl formed, preventing the formation of piperazine salts.

-

-

Solvent Addition: Add anhydrous acetonitrile (120 mL).

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with water (3 x 50 mL) to remove excess piperazine and any remaining salts. Wash the organic layer with brine (50 mL).

-

Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (Silica gel, DCM:Methanol gradient, with 1% triethylamine added to the mobile phase to prevent tailing) to yield This compound (3) as a solid.

Characterization and Data Analysis

A rigorous characterization workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Sources

- 1. N-ETHYL-N-METHYL-2-PIPERAZIN-1-YLNICOTINAMIDE CAS#: 912761-62-7 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Physicochemical Characterization of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide for Drug Discovery and Development

Foreword: The Imperative of Early-Stage Physicochemical Profiling

Molecular Scrutiny: A Priori Assessment of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide

A foundational step in any physicochemical assessment is a thorough analysis of the molecular structure to anticipate its properties. This compound is a multifaceted molecule incorporating several key functional groups that will dictate its behavior in a biological milieu.

Key Structural Features:

-

Pyridine Ring: A weakly basic aromatic heterocycle.

-

Piperazine Moiety: A non-aromatic heterocycle with two nitrogen atoms, representing the most basic centers in the molecule.

-

Tertiary Amide: A generally neutral, polar group capable of hydrogen bonding.

-

N-Ethyl and N-Methyl Groups: Alkyl substituents that contribute to lipophilicity.

Based on this structure, we can hypothesize:

-

Multiple pKa Values: The presence of the piperazine and pyridine nitrogens suggests at least two, and possibly three, distinct basic pKa values. The piperazine nitrogens are expected to be the most basic.

-

Moderate to High Lipophilicity: The combination of the aromatic pyridine ring and the alkyl substituents likely results in a notable logP value.

-

pH-Dependent Solubility: Due to the presence of ionizable basic centers, the aqueous solubility of this compound is anticipated to be highly dependent on pH, with significantly greater solubility at lower pH where the molecule is protonated.

These initial hypotheses will guide the selection of appropriate experimental conditions and analytical techniques. A summary of basic molecular properties for the parent compound, N-Ethyl-N-methyl-2-piperazin-1-ylnicotinamide, is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₄O | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| Appearance | Solid (predicted) | [1] |

Ionization State (pKa): The Keystone of Physiological Behavior

The ionization constant (pKa) is arguably the most critical physicochemical parameter as it dictates the charge state of a molecule at a given pH. This, in turn, profoundly influences its solubility, permeability, target binding, and metabolic stability. For this compound, with its multiple basic nitrogen centers, a precise determination of its pKa values is paramount.

In Silico pKa Prediction: A First Approximation

Prior to embarking on experimental work, computational prediction of pKa values can provide valuable initial estimates, aiding in the design of analytical experiments. A variety of software packages and online tools are available for this purpose. These tools often employ quantitative structure-property relationship (QSPR) models or more sophisticated quantum mechanical calculations.[2][3]

Workflow for In Silico pKa Prediction:

Caption: Workflow for in silico pKa prediction.

Experimental pKa Determination: Potentiometric Titration

While in silico methods are useful for estimation, experimental determination is the gold standard for accuracy. Potentiometric titration is a robust and widely used method for this purpose.

Principle: This method involves the gradual addition of a standardized acid or base to a solution of the compound while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Step-by-Step Protocol:

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the compound in a suitable solvent system. Given the predicted basicity, starting with a slightly acidic aqueous solution (e.g., 0.01 M HCl) will ensure complete initial dissolution. A co-solvent such as methanol or acetonitrile may be used if aqueous solubility is low, but the effect on pKa must be considered and potentially extrapolated back to aqueous conditions.

-

Place the solution in a thermostatted reaction vessel equipped with a magnetic stirrer.[4]

-

-

Titration Setup:

-

Immerse a calibrated pH electrode into the solution.[4]

-

Use an automated titrator for precise delivery of the titrant.

-

-

Titration Process:

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate the titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. For a polyprotic base, multiple inflection points and corresponding pKa values will be observed.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume. The peaks in the derivative plot correspond to the equivalence points.

-

Lipophilicity (logP/logD): A Predictor of Permeability and Distribution

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes, its volume of distribution, and its potential for off-target binding. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.

In Silico logP Prediction

Numerous computational models exist for the prediction of logP, ranging from fragment-based methods to those based on molecular properties.[5][6] These predictions are invaluable for initial assessment and for prioritizing compounds for experimental testing.

| Prediction Tool/Algorithm | Principle |

| ALOGP, ClogP | Fragment-based methods |

| XLogP3 | Atom-based method with correction factors |

| ACD/Labs Percepta | Utilizes a large experimental database and multiple algorithms[6] |

| SwissADME | Provides a consensus of multiple predictive models[7] |

Experimental logD Determination: The Shake-Flask Method

The "shake-flask" method is the traditional and most direct method for determining the partition coefficient.[8] It involves partitioning the compound between two immiscible phases, typically n-octanol and an aqueous buffer.

Principle: The compound is allowed to reach equilibrium between n-octanol (simulating a lipid environment) and an aqueous buffer of a defined pH. The concentrations of the compound in each phase are then measured to calculate the distribution coefficient.

Detailed Step-by-Step Protocol:

-

Preparation of Phases:

-

Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by vigorously mixing them and allowing the phases to separate. This is a critical step to ensure thermodynamic equilibrium.

-

-

Partitioning:

-

Prepare a stock solution of this compound in the aqueous buffer.

-

In a suitable vessel (e.g., a glass vial), combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

-

Securely cap the vessel and shake it vigorously for a sufficient time to allow the compound to reach equilibrium between the two phases (typically 1 to 24 hours).

-

-

Phase Separation:

-

Centrifuge the vessel to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully remove an aliquot from both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation:

-

The logD is calculated using the following formula: logD = log₁₀ ([Compound]octanol / [Compound]aqueous)

-

Workflow for Shake-Flask logD Determination:

Caption: Workflow for shake-flask logD determination.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a critical factor for oral drug absorption, as only a dissolved drug can permeate the gastrointestinal mucosa.[9] For a compound like this compound, which is likely to be a weak base, solubility will be highly pH-dependent. Therefore, it is essential to measure both thermodynamic and kinetic solubility.

Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the most relevant measure for biopharmaceutical classification.

Principle: An excess of the solid compound is equilibrated with the aqueous buffer until a saturated solution is formed. The concentration of the dissolved compound is then measured.

Detailed Step-by-Step Protocol:

-

Sample Preparation:

-

Add an excess of solid this compound to vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, and 7.4).

-

-

Equilibration:

-

Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5]

-

-

Sample Processing:

-

Filter the suspensions to remove the undissolved solid.

-

-

Quantification:

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS).

-

Kinetic Solubility

Kinetic solubility is a high-throughput assessment often used in early drug discovery. It measures the solubility of a compound when it is rapidly precipitated from a high-concentration organic stock solution into an aqueous buffer.[10]

Principle: A concentrated stock solution of the compound in dimethyl sulfoxide (DMSO) is diluted into the aqueous buffer. The formation of a precipitate is monitored, or the concentration of the remaining dissolved compound is measured after a short incubation.

Detailed Step-by-Step Protocol:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Assay:

-

Detection:

-

The solubility can be assessed by nephelometry (light scattering) to detect precipitate formation.

-

Alternatively, the plate can be filtered, and the concentration of the compound in the filtrate can be quantified by LC-MS/MS.[5]

-

Synthesis of Findings and Implications for Drug Development

The comprehensive physicochemical dataset generated through these predictive and experimental workflows provides a holistic profile of this compound.

Integrated Physicochemical Profile:

| Parameter | Predicted Value Range | Experimental Goal | Implications for Drug Development |

| pKa₁ (Piperazine) | 8.0 - 9.5 | Precise determination of all basic pKa values | Governs solubility, absorption site, and potential for salt formation. |

| pKa₂ (Piperazine/Pyridine) | 4.0 - 6.0 | ||

| logD at pH 7.4 | 1.0 - 3.0 | Accurate measurement at physiological pH | Key indicator of membrane permeability and potential for CNS penetration. |

| Thermodynamic Solubility at pH 7.4 | < 10 µg/mL | Measurement at various pH values | Determines potential for oral absorption and informs formulation strategies. |

| Kinetic Solubility | > 50 µM | High-throughput screening for initial assessment | Useful for guiding early-stage structure-activity relationship studies. |

Causality and Strategic Decision-Making:

-

High pKa / Low Solubility at pH 7.4: If the primary pKa is high and the intrinsic solubility is low, the compound will likely exhibit poor dissolution and absorption in the neutral environment of the lower intestine. This would necessitate formulation strategies such as salt formation or the use of solubility-enhancing excipients.

-

Optimal logD: A logD at pH 7.4 in the range of 1-3 is often considered optimal for oral absorption, balancing solubility and permeability. A very high logD may lead to poor aqueous solubility and potential for high plasma protein binding and metabolic clearance.

-

Discrepancies between Kinetic and Thermodynamic Solubility: A large difference between kinetic and thermodynamic solubility can indicate a propensity for the compound to exist in a supersaturated state, which can be advantageous for absorption but may also pose challenges for formulation stability.

By systematically characterizing the physicochemical properties of this compound, researchers can proactively identify potential liabilities and devise strategies to mitigate them, ultimately increasing the probability of successfully advancing a promising new chemical entity through the drug development pipeline.

References

-

PubChem. 2-(Piperazin-1-yl)pyridine-3-carboxamide. National Center for Biotechnology Information. [Link]

-

Xiong, Z., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

-

Fallarero, A., et al. (2013). ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches. PMC. [Link]

-

Tenorio-Borroto, E., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. National Institutes of Health. [Link]

-

PubChem. N-ethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. Physicochemical Properties of Aqueous Solutions of 2-(1-Piperazinyl)-ethylamine. [Link]

-

ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

-

Kazakova, O., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. PMC. [Link]

-

ResearchGate. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study. [Link]

-

Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement. [Link]

- Google Patents. (2008). Synthesis method of N-methylpiperazine.

-

Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC. [Link]

-

Ghanavati, M. A., et al. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery (RSC Publishing). [Link]

-

Butin, O., et al. (2024). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling (ACS Publications). [Link]

-

Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

FULIR. On the basicity of conjugated nitrogen heterocycles in different media. [Link]

-

Al-Janabi, A., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PMC. [Link]

-

Bergström, C. A. S., et al. (2017). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Institutes of Health. [Link]

-

ResearchGate. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. [Link]

-

PubChem. 1-(2-Pyridyl)piperazine. National Center for Biotechnology Information. [Link]

-

ResearchGate. In silico prediction models for solubility and membrane permeability in cell-based assays. [Link]

-

IntechOpen. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]

-

Reddit. (2024). Is there any software (preferably free) to calculate the partition coefficient (LogP)? [Link]

-

PubChem. 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine. National Center for Biotechnology Information. [Link]

-

Sanjay Chemicals (India) Pvt. Ltd. N-ETHYL PIPERAZINE. [Link]

-

PubChem. N-(1-methylcarbamoyl-ethyl)nicotinamide. National Center for Biotechnology Information. [Link]

-

PubChem. N-ethyl-N-methyl-2-propylpentanamide. National Center for Biotechnology Information. [Link]

Sources

- 1. N-Ethyl-N-methyl-2-piperazin-1-ylnicotinamide | Sigma-Aldrich [sigmaaldrich.com]

- 2. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PrologP | www.compudrug.com [compudrug.com]

- 5. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. reddit.com [reddit.com]

- 8. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-ethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide | C13H20N4O | CID 3040782 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Mechanism of Action of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes a theoretical mechanism of action for N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide based on the known pharmacological properties of its constituent moieties—nicotinamide and piperazine. Direct experimental evidence for the specific mechanism of this compound is not extensively available in the public domain. The proposed pathways and experimental protocols are therefore extrapolations intended to guide future research.

Introduction

This compound is a synthetic compound featuring a nicotinamide core, which is the amide form of vitamin B3 (niacin), substituted with a piperazine ring. The piperazine moiety is a common pharmacophore found in many centrally acting agents, while nicotinamide is a crucial precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+), a vital component in cellular metabolism and signaling.[1][2][3][4][5] The unique combination of these two structures suggests a potential for complex pharmacological activity, possibly targeting pathways related to both neurotransmission and cellular energy homeostasis. This guide will explore the putative mechanism of action of this compound, drawing from the established roles of its chemical components.

Pharmacodynamics: A Bifunctional Hypothesis

The structure of this compound suggests a dual-action mechanism. The piperazine ring is often associated with activity at various G-protein coupled receptors (GPCRs) in the central nervous system, while the nicotinamide moiety points towards an influence on cellular metabolic pathways.

Putative Target 1: Central Nervous System Receptors (Piperazine Moiety)

The piperazine ring is a key feature in numerous drugs with antipsychotic, antidepressant, and anxiolytic properties.[2] These effects are typically mediated through interactions with monoamine neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic receptors.[2] It is plausible that the piperazinyl group of this compound could confer affinity for one or more of these receptor families.

Logical Relationship: Piperazine Moiety and CNS Activity

Caption: Putative pathway from the piperazine moiety to CNS effects.

Putative Target 2: Cellular Metabolism and NAD+ Synthesis (Nicotinamide Moiety)

Nicotinamide is a fundamental precursor in the salvage pathway for NAD+ synthesis.[1][4] NAD+ is an essential coenzyme for numerous redox reactions and also serves as a substrate for enzymes like poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are involved in DNA repair, cellular stress responses, and metabolism.[1][6]

It is possible that this compound could act as a prodrug, being metabolized to release nicotinamide and subsequently influencing intracellular NAD+ pools. Alternatively, the entire molecule could interact with enzymes in the NAD+ pathway, such as Nicotinamide N-methyltransferase (NNMT).[7][8] NNMT catalyzes the methylation of nicotinamide, and its activity has been linked to various diseases, including metabolic disorders and neurodegenerative conditions.[7][8][9]

Signaling Pathway: Nicotinamide Metabolism and NAD+ Synthesis

Caption: Hypothetical involvement in the NAD+ salvage pathway.

Key Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action, a series of in vitro and in vivo experiments would be required. The following protocols are standard methodologies for characterizing compounds with similar chemical features.

Protocol 1: Receptor Binding Assays

Objective: To determine the binding affinity of this compound for a panel of CNS receptors.

Methodology:

-

Receptor Panel Screening: Utilize a commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) to screen the compound against a wide range of receptors, ion channels, and transporters, with a focus on dopaminergic and serotonergic targets.

-

Saturation Binding Experiments: For any identified "hits" from the initial screen, perform saturation binding experiments to determine the dissociation constant (Kd).

-

Prepare cell membranes expressing the receptor of interest.

-

Incubate the membranes with increasing concentrations of a radiolabeled ligand in the presence and absence of a fixed concentration of this compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to calculate the Kd.

-

-

Competitive Binding Assays: To determine the inhibition constant (Ki) of the test compound.

-

Incubate cell membranes with a fixed concentration of radiolabeled ligand and increasing concentrations of this compound.

-

Measure the displacement of the radioligand.

-

Calculate the IC50 and convert it to a Ki value using the Cheng-Prusoff equation.

-

Experimental Workflow: Receptor Binding Assay

Caption: Workflow for determining receptor binding affinity.

Protocol 2: In Vitro NAD+ Quantification

Objective: To assess the effect of this compound on intracellular NAD+ levels.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) to 80-90% confluency.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for different time points (e.g., 6, 12, 24 hours). Include a positive control (e.g., nicotinamide) and a vehicle control.

-

Cell Lysis and NAD+ Extraction:

-

Wash the cells with cold PBS.

-

Lyse the cells and extract NAD+/NADH using an appropriate extraction buffer (e.g., acidic extraction for NAD+).

-

-

NAD+ Quantification: Use a commercially available NAD+/NADH quantification kit (e.g., colorimetric or fluorometric).

-

The assay typically involves an enzyme cycling reaction where NAD+ is a limiting component.

-

Measure the absorbance or fluorescence according to the manufacturer's instructions.

-

-

Data Analysis: Normalize NAD+ levels to the total protein concentration of each sample and compare the treated groups to the vehicle control.

Quantitative Data Summary (Hypothetical)

As no direct experimental data is available, the following table presents a hypothetical summary of potential results that would support the proposed dual-action mechanism.

| Assay Type | Parameter | Hypothetical Value | Implication |

| Dopamine D2 Receptor Binding | Ki | 50 nM | Potent interaction with a key CNS target. |

| Serotonin 5-HT2A Receptor Binding | Ki | 150 nM | Moderate interaction with another important CNS receptor. |

| Intracellular NAD+ Quantification (24h) | % Increase at 10 µM | 50% | The compound effectively increases cellular NAD+ levels. |

| NNMT Inhibition Assay | IC50 | > 100 µM | The compound is unlikely to be a direct inhibitor of NNMT. |

Conclusion

This compound presents an intriguing pharmacological profile due to its hybrid structure. The proposed bifunctional mechanism, involving modulation of CNS receptors via the piperazine moiety and enhancement of cellular NAD+ pools through the nicotinamide component, offers a compelling hypothesis for its potential therapeutic applications. Further research, employing the experimental strategies outlined in this guide, is essential to fully elucidate its mechanism of action and validate its potential as a novel therapeutic agent.

References

-

Kazakova, O., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules. Available from: [Link]

-

Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84(2), 234-237. Available from: [Link]

-

Thoreauchem. N-Ethyl-N-Methyl-2-Piperazin-1-Yl-Nicotinamide. Available from: [Link]

-

Al-Ostath, A., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Scientific Reports, 13(1), 1-16. Available from: [Link]

-

ResearchGate. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Available from: [Link]

-

Lasota, Z., & Blicharska, E. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(22), 5419. Available from: [Link]

-

Boo, Y. C. (2021). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. Antioxidants, 10(11), 1685. Available from: [Link]

-

Li, W., et al. (2024). Nicotinamide N-methyltransferase as a potential therapeutic target for neurodegenerative disorders: Mechanisms, challenges, and future directions. Ageing Research Reviews, 96, 102269. Available from: [Link]

-

da Silva, A. F., de Freitas, R. M., & de Almeida, R. N. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 22-38. Available from: [Link]

-

Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84(2), 234-237. Available from: [Link]

-

van Haren, M. J., et al. (2021). Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target. Drug Discovery Today, 26(8), 1993-2003. Available from: [Link]

-

Rennie, G., et al. (2018). The Influence of Nicotinamide on Health and Disease in the Central Nervous System. International Journal of Tryptophan Research, 11, 1178646918776658. Available from: [Link]

-

Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5424. Available from: [Link]

-

W. S. (2015). Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. Current Genomics, 16(5), 321-337. Available from: [Link]

-

Williams, R. J., & Smith, A. D. (2012). Nicotinamide, NAD(P)(H), and Methyl-Group Homeostasis Evolved and Became a Determinant of Ageing Diseases: Hypotheses and Lessons from Pellagra. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1822(5), 681-691. Available from: [Link]

-

PubChem. N'-Methylnicotinamide. Available from: [Link]

Sources

- 1. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinamide: Mechanism of action and indications in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Influence of Nicotinamide on Health and Disease in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinamide N-methyltransferase as a potential therapeutic target for neurodegenerative disorders: Mechanisms, challenges, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicotinamide, NAD(P)(H), and Methyl-Group Homeostasis Evolved and Became a Determinant of Ageing Diseases: Hypotheses and Lessons from Pellagra - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide, a small molecule featuring both piperazine and nicotinamide moieties. Given the established roles of these chemical groups in biologically active compounds, a computational approach offers a rapid and cost-effective means to elucidate its potential therapeutic applications. This document outlines a complete workflow, from initial molecular characterization and target identification to detailed molecular interaction studies and pharmacokinetic profiling. We will focus on Nicotinamide N-methyltransferase (NNMT) as a primary putative target, based on the structural alerts provided by the nicotinamide core. The methodologies described herein are intended to guide researchers, scientists, and drug development professionals in performing a thorough computational evaluation of this and similar molecules, ultimately accelerating the early stages of drug discovery.

Introduction: Rationale and Strategic Overview

This compound (Molecular Formula: C₁₃H₂₀N₄O, Molecular Weight: 248.32 g/mol ) is a synthetic organic compound that, to date, has limited characterization in the public domain beyond its chemical structure and identification as a potential impurity in the synthesis of other compounds. However, its constituent functional groups are prevalent in a vast array of pharmacologically active agents. The piperazine ring is a common scaffold in drugs targeting the central nervous system, while the nicotinamide moiety is a form of vitamin B3 and a substrate for key metabolic enzymes.

The convergence of these two pharmacophores in a single molecule necessitates a systematic investigation of its potential biological activities. In silico modeling provides a powerful and resource-efficient paradigm for this initial exploration. By leveraging computational tools, we can predict the molecule's physicochemical properties, identify likely biological targets, simulate its binding affinity and interaction dynamics, and forecast its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This proactive computational assessment allows for the early identification of both therapeutic potential and potential liabilities, thereby guiding subsequent experimental validation.

This guide is structured to follow a logical, multi-stage computational workflow. We begin with the foundational analysis of the molecule's properties, proceed to the identification and validation of a plausible biological target, and then delve into the core simulation techniques of molecular docking and molecular dynamics. Finally, we address the critical aspect of predicting the molecule's drug-like properties through ADMET analysis.

Foundational Analysis: Molecular Properties and Target Identification

The first step in any in silico investigation is to thoroughly characterize the molecule of interest and to formulate a hypothesis regarding its biological target(s).

Molecular Descriptors and Physicochemical Properties

A comprehensive understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in a biological system. These properties can be readily calculated using a variety of computational tools.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight ( g/mol ) | 248.32 | Influences absorption and distribution; generally, lower MW is favored. |

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Indicates lipophilicity; affects membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) (Ų) | 50 - 60 | Predicts cell permeability; TPSA < 140 Ų is often associated with good oral bioavailability. |

| Hydrogen Bond Donors | 1 | Influences binding affinity and solubility. |

| Hydrogen Bond Acceptors | 4 | Influences binding affinity and solubility. |

| Rotatable Bonds | 4 | Relates to conformational flexibility and binding entropy. |

Note: These values are estimations derived from standard computational algorithms and may vary slightly between different software packages.

Target Identification: A Hypothesis-Driven Approach

The presence of the nicotinamide scaffold in this compound strongly suggests a potential interaction with enzymes that utilize nicotinamide as a substrate. A prime candidate in this regard is Nicotinamide N-methyltransferase (NNMT) . NNMT is an enzyme that catalyzes the methylation of nicotinamide and other pyridine compounds, playing a role in cellular metabolism and detoxification. Overexpression of NNMT has been implicated in a range of diseases, including various cancers, metabolic disorders, and neurodegenerative diseases, making it a compelling therapeutic target.

Therefore, for the purpose of this guide, we will proceed with the hypothesis that this compound may act as a modulator, likely an inhibitor, of NNMT. Computational "target hunter" tools can also be employed to explore other potential off-targets by comparing the molecule's chemical fingerprint to databases of known bioactive compounds.

In Silico Modeling Workflow

The following sections detail the step-by-step protocols for the computational modeling of this compound with its putative target, NNMT.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.

Experimental Protocol: Molecular Docking

-

Receptor Preparation:

-

Obtain the 3D crystal structure of human NNMT from the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a nicotinamide analog.

-

Using molecular modeling software (e.g., Schrödinger Maestro, Discovery Studio), prepare the protein by removing water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign correct protonation states to the amino acid residues at a physiological pH.

-

Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Perform a thorough conformational search and energy minimization of the ligand to identify its low-energy conformers.

-

Assign appropriate atom types and partial charges using a suitable force field (e.g., OPLS, AMBER).

-

-

Docking Simulation:

-

Define the binding site on NNMT. This is typically centered on the nicotinamide-binding pocket, as identified from the co-crystallized ligand or through binding site prediction algorithms.

-

Utilize a validated docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the defined binding site.

-

Generate a set of diverse binding poses.

-

-

Analysis of Results:

-

Analyze the predicted binding poses based on their docking scores, which estimate the binding free energy.

-

Visualize the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

-

Diagram: Molecular Docking Workflow

Caption: A generalized workflow for molecular docking studies.

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding event, molecular dynamics simulations offer a dynamic view of the ligand-protein complex over time, accounting for the flexibility of both molecules.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup:

-

Use the top-ranked docked pose of the this compound-NNMT complex as the starting structure.

-

Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Protocol:

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to a physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at a constant pressure (e.g., 1 atm) and temperature (NPT ensemble) until properties like density and potential energy stabilize.

-

Run a production MD simulation for a significant duration (e.g., 100 ns or longer) to sample a wide range of conformational states.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the complex, calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.

-

Examine the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

-

Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation time.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity.

-

Diagram: Molecular Dynamics Simulation Logic

Caption: The logical flow of a molecular dynamics simulation.

ADMET Prediction

Predicting the ADMET properties of a compound is crucial for evaluating its potential as a drug candidate. Various in silico models, many of which are based on machine learning algorithms trained on large datasets of experimental data, can be used for this purpose.

Experimental Protocol: ADMET Prediction

-

Input:

-

Provide the 2D or 3D structure of this compound to one or more ADMET prediction platforms (e.g., SwissADME, ADMETlab 2.0, ADMET Predictor™).

-

-

Prediction:

-

Run the prediction for a wide range of properties, including but not limited to:

-

Absorption: Caco-2 permeability, human intestinal absorption (HIA).

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) inhibition and substrate likelihood.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

-

-

-

Analysis:

-

Consolidate the predicted ADMET properties into a summary table.

-

Evaluate the overall ADMET profile of the molecule, identifying any potential liabilities that may hinder its development as a drug.

-

Table 2: Predicted ADMET Profile Summary

| ADMET Parameter | Predicted Outcome | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Suggests good intestinal cell membrane permeability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Likely | The piperazine moiety may facilitate CNS penetration. |

| Plasma Protein Binding | Moderate | Affects the free fraction of the drug available for therapeutic action. |

| Metabolism | ||

| CYP2D6 Inhibitor | Possible | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Unlikely | Lower risk of common drug-drug interactions. |

| Toxicity | ||

| Ames Mutagenicity | Negative | Low likelihood of being carcinogenic. |

| hERG Inhibition | Low to Moderate Risk | Warrants further investigation for potential cardiotoxicity. |

| Hepatotoxicity | Low Risk | Reduced likelihood of causing liver damage. |

Note: These are hypothetical predictions for illustrative purposes. Actual predictions will depend on the specific models and algorithms used.

Synthesis of Findings and Future Directions

The in silico modeling workflow described in this guide provides a comprehensive initial assessment of this compound. The results from molecular docking and dynamics simulations can provide strong evidence for its potential to bind to and modulate the activity of NNMT. The ADMET predictions offer critical insights into its drug-like properties.

A favorable in silico profile, characterized by a high predicted binding affinity for NNMT, a stable binding mode, and an acceptable ADMET profile, would provide a strong rationale for advancing this compound to experimental validation. This would typically involve:

-

Chemical Synthesis: Laboratory synthesis of this compound.

-

In Vitro Assays: Enzymatic assays to confirm the inhibitory activity against NNMT and determine its potency (e.g., IC₅₀).

-

Cell-Based Assays: Evaluation of the compound's effects in relevant cell models.

-

Further Preclinical Development: If the in vitro and cell-based results are promising, further preclinical studies, including in vivo efficacy and safety assessments, would be warranted.

Conversely, if the in silico analysis reveals significant liabilities, such as poor predicted binding, high toxicity risks, or unfavorable pharmacokinetic properties, this information can be used to guide the design of new analogs with an improved profile before committing resources to chemical synthesis and biological testing.

Conclusion

The in silico modeling of this compound, as outlined in this technical guide, represents a powerful, hypothesis-driven approach to early-stage drug discovery. By systematically evaluating its molecular properties, identifying and investigating a plausible biological target, and predicting its pharmacokinetic and toxicological profile, researchers can make informed decisions about the therapeutic potential of this and other novel chemical entities. This computational paradigm is an indispensable component of modern drug discovery, enabling the rapid and efficient identification of promising lead compounds for further development.

References

This section would be populated with specific citations to the software documentation, databases (e.g., PDB), and relevant scientific literature used in the actual execution of the described protocols.

"preliminary in vitro screening of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide"

An In-Depth Technical Guide to the Preliminary In Vitro Screening of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide

Introduction

In the landscape of early-stage drug discovery, the efficient and rigorous evaluation of novel chemical entities (NCEs) is paramount. The journey from a synthesized molecule to a viable drug candidate is a process of systematic de-risking, where key biological and pharmacological questions are addressed through a cascade of targeted assays. This guide provides a comprehensive framework for the preliminary in vitro screening of this compound (CAS: 912761-62-7), a nicotinamide derivative.[1]

Nicotinamide, a form of vitamin B3, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[2][3] NAD+ is a critical mediator in cellular energy metabolism and a substrate for signaling enzymes like sirtuins and poly (ADP-ribose) polymerases (PARPs).[2][4] Consequently, molecules built upon a nicotinamide scaffold, such as the subject of this guide, present a rich field of hypotheses for potential therapeutic intervention, from oncology to neuroprotection.[4][5]

This document eschews a one-size-fits-all template, instead presenting a logical, tiered screening strategy. The core philosophy is to begin with broad, foundational assays that establish basic cellular effects and guide concentration selection, before progressing to more specific, hypothesis-driven investigations into the compound's mechanism of action (MoA) and drug-like properties. Each step is designed to generate decision-quality data, enabling researchers to confidently advance, deprioritize, or refine the NCE's trajectory.

Phase 1: Foundational Screening - Cytotoxicity and Cellular Viability

Rationale: The initial and most critical step in evaluating any NCE is to determine its effect on cell viability and proliferation. This foundational data serves two primary purposes: 1) it identifies a therapeutic window by flagging overt cytotoxicity at low concentrations, and 2) it establishes a non-toxic concentration range for use in subsequent, more complex biological assays.[6] Performing these assays first prevents the misinterpretation of results from other screens, where a loss of signal might be due to cell death rather than specific target engagement.

We will employ two mechanistically distinct assays to build a robust initial profile. The MTT assay measures metabolic activity as a surrogate for viability, while the Lactate Dehydrogenase (LDH) release assay directly quantifies membrane integrity loss, a hallmark of cytotoxicity.[6][7]

Experimental Workflow: Foundational Screening

Caption: Tiered workflow for initial cytotoxicity screening.

Data Presentation: Hypothetical Foundational Screening Results

| Cell Line | Type | MTT Assay IC₅₀ (µM) | LDH Assay CC₅₀ (µM) | Selectivity Index (SI)¹ |

| HCT-116 | Colon Carcinoma | 15.4 | 18.2 | 5.7 |

| HepG2 | Hepatocellular Carcinoma | 9.8 | 11.5 | 9.2 |

| Vero | Non-cancerous Kidney | 88.1 | > 100 | - |

¹Selectivity Index calculated as (IC₅₀ in Vero cells) / (IC₅₀ in cancer cell line). A higher SI is desirable. Data is illustrative, inspired by findings for similar nicotinamide derivatives.[8][9]

Phase 2: Mechanism of Action (MoA) Deconvolution

Rationale: With a defined non-toxic concentration range, the next phase aims to uncover the compound's biological mechanism. Given the nicotinamide scaffold, a primary hypothesis is the modulation of NAD+ dependent pathways. However, a hallmark of modern drug discovery is the recognition that small molecules can possess polypharmacology (i.e., interact with multiple targets). Therefore, an unbiased, broad-based screen against a common off-target class, such as protein kinases, is a prudent and informative step.[10] Recent literature also highlights that novel nicotinamide derivatives can act as inhibitors of protein kinases like VEGFR-2.[8][9][11]

Hypothesis A: Kinase Inhibition Profiling

A comprehensive kinase panel screen provides a broad view of the compound's selectivity. Numerous contract research organizations (CROs) offer services to screen against hundreds of kinases, providing a detailed report of inhibitory activity.[12][13][14] This is a cost-effective method to identify both intended and unintended targets, which could be responsible for efficacy or future toxicity.

Caption: Standard workflow for broad kinome profiling.

Hypothesis B: Modulation of NAD+ Biosynthesis & Sirtuin Activity

The core nicotinamide structure strongly suggests a potential interaction with the NAD+ salvage pathway.[15][16] An initial screen can assess the compound's impact on intracellular NAD+ levels. A decrease could suggest inhibition of an enzyme like nicotinamide phosphoribosyltransferase (NAMPT), while an increase could imply a more complex mechanism or stabilization of the NAD+ pool.

| Assay Type | Principle | Key Measurement | Potential Interpretation of Change |

| Intracellular NAD+/NADH | Enzymatic cycling reaction coupled to a colorimetric or fluorescent probe. | Ratio of NAD+ to NADH, and total NAD(H) levels. | ↓ : Inhibition of NAD+ synthesis.↑ : Enhancement of synthesis or inhibition of NAD+ consuming enzymes (Sirtuins, PARPs). |

| SIRT1 Activity Assay | A fluorogenic peptide substrate is deacetylated by SIRT1 in the presence of NAD+. | Fluorescence intensity. | ↓ : Direct or indirect inhibition of SIRT1.↑ : Activation of SIRT1. |

Phase 3: Preliminary ADME-Tox Profiling

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for avoiding late-stage failures.[17][18] These in vitro assays provide essential data to predict a compound's potential pharmacokinetic behavior in vivo.[19][20] They help identify liabilities such as rapid metabolism or potential for drug-drug interactions.

Key In Vitro ADME Assays

| Assay | Purpose | Experimental System | Key Parameter |

| Metabolic Stability | To assess the rate of metabolic clearance. | Human Liver Microsomes (HLM) or Hepatocytes | Half-life (t½), Intrinsic Clearance (CLint) |

| CYP450 Inhibition | To evaluate the potential for drug-drug interactions. | Recombinant CYP isozymes (e.g., 3A4, 2D6, 2C9) | IC₅₀ |

| Plasma Protein Binding | To determine the fraction of compound bound to plasma proteins, which influences distribution and clearance. | Equilibrium Dialysis or Ultrafiltration | Percent Bound (%) |

| Aqueous Solubility | To assess the compound's solubility, which impacts absorption. | Kinetic or Thermodynamic methods in buffer (pH 7.4) | Solubility (µg/mL or µM) |

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

-

Cell Seeding: Plate cells (e.g., HCT-116, Vero) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate percent viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: LDH Cytotoxicity Assay

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Include three key controls: a) vehicle control (spontaneous LDH release), b) untreated cells, and c) maximum LDH release control (add lysis buffer 45 minutes before the end of incubation).

-

Supernatant Transfer: Carefully transfer 50 µL of cell-free supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., a mix of diaphorase and a tetrazolium salt).[7][21] Add 50 µL of this mixture to each well containing the supernatant.

-

Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of the provided stop solution.

-

Data Acquisition: Measure the absorbance at 490 nm.

-

Analysis: Correct for background absorbance, then calculate percent cytotoxicity using the formula: (% Cytotoxicity = (Compound - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100).

Data Synthesis and Decision Framework

The culmination of this preliminary screening cascade is an integrated data package that provides a holistic view of the NCE's potential.

-

Potency & Selectivity: Does the compound show activity in a primary MoA assay (e.g., kinase inhibition) at concentrations significantly lower than its cytotoxic threshold? A high selectivity index (cytotoxicity IC₅₀ / functional IC₅₀) is desirable.

-

Mechanism of Action: Do the results from the kinase panel and NAD+ assays provide a clear, testable hypothesis for the compound's MoA?

-

Drug-like Properties: Does the preliminary ADME profile suggest any major liabilities (e.g., very rapid metabolic clearance, potent CYP inhibition) that would preclude further development?

A successful candidate emerging from this screening funnel would exhibit selective biological activity at non-toxic concentrations and possess a promising preliminary ADME profile. Such a compound would be a strong candidate for progression into more complex cellular models, mechanism validation studies, and eventually, in vivo efficacy and safety testing.

References

-

Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

-

Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]

-

Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

-

Pamgene. KinomePro™ – Functional Kinase Activity Profiling. [Link]

-

MtoZ Biolabs. Kinome Profiling Service. [Link]

-

InfinixBio. In Vitro ADME Studies: Laying the Foundation for Preclinical Success. [Link]

-

Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

-

Creative Bioarray. In Vitro ADME. [Link]

-

Pharmaron. Kinase Panel Profiling | Pharmaron CRO Services. [Link]

-

Patsnap Synapse. What is the mechanism of Nicotinamide?. [Link]

-

Yang, J., & Adams, J. D. (2004). Nicotinamide and its Pharmacological Properties for Clinical Therapy. ResearchGate. [Link]

-

Gehring, W. (2014). Niacinamide - Mechanisms of Action and Its Topical Use in Dermatology. Karger Publishers. [Link]

-

Oreate AI Blog. (2026). Understanding Cytotoxicity Assays: A Key Tool in Drug Development. [Link]

-

Fang, C., et al. (2023). Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Oxidative Medicine and Cellular Longevity. [Link]

-

Wikipedia. Nicotinamide. [Link]

-

Creative Bioarray. LDH Cytotoxicity Assay. [Link]

-

Al-Warhi, T., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PubMed Central. [Link]

-

MOLBASE. This compound Structure. [Link]

-

G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. [Link]

-

Promega Corporation. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. YouTube. [Link]

-

Al-Warhi, T., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. [Link]

-

Al-Warhi, T., et al. (2024). Design and In Silico and In Vitro Evaluations of a Novel Nicotinamide Derivative as a VEGFR-2 Inhibitor. Semantic Scholar. [Link]

-

Al-Warhi, T., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PubMed. [Link]

-

Al-Tel, T. H., et al. (2025). Initial Discovery and Characterization of Novel Spirotriazoloquinazolines as Potential Neuroprotectors. ResearchGate. [Link]

-

Koch, I., et al. (2005). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed. [Link]

-

Paasivirta, E., & Pelkonen, O. (2025). Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development. ResearchGate. [Link]

-

Wenzel, M. K., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

-

Zhou, M., et al. (2018). Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes. PubMed Central. [Link]

Sources

- 1. N-乙基-N-甲基-2-(1-哌啶基)烟酰胺|this compound|912761-62-7|参数,分子结构式,图谱信息 - 物竞化学品数据库-专业、全面的化学品基础数据库 [basechem.org]

- 2. What is the mechanism of Nicotinamide? [synapse.patsnap.com]

- 3. Nicotinamide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Understanding Cytotoxicity Assays: A Key Tool in Drug Development - Oreate AI Blog [oreateai.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. reactionbiology.com [reactionbiology.com]

- 13. assayquant.com [assayquant.com]

- 14. pharmaron.com [pharmaron.com]

- 15. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. criver.com [criver.com]

- 20. infinixbio.com [infinixbio.com]

- 21. info.gbiosciences.com [info.gbiosciences.com]

An In-Depth Technical Guide to N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide and its Structural Analogs: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide, a novel research chemical, and its structural analogs. While specific data on the title compound remains limited, this document synthesizes current knowledge on the synthesis, structure-activity relationships (SAR), and pharmacological properties of related 2-piperazinyl-nicotinamide derivatives. By examining the established biological activities of these analogs, we extrapolate potential therapeutic applications and outline detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound class. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this chemical scaffold.

Introduction: The 2-(1-piperazinyl)nicotinamide Scaffold

The piperazine moiety is a prevalent structural motif in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates.[1] When coupled with a nicotinamide framework, the resulting 2-(1-piperazinyl)nicotinamide core presents a versatile scaffold for engaging a variety of biological targets. Nicotinamide and its derivatives are known to be involved in numerous cellular processes, including signaling pathways and enzymatic reactions.[2] The combination of these two pharmacophores offers a rich design space for the development of novel therapeutics.

This guide focuses on the specific derivative, this compound, and provides a framework for its investigation.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely commence with the reaction of 2-chloronicotinoyl chloride with N-ethyl-N-methylamine to form the corresponding amide. Subsequently, a nucleophilic aromatic substitution reaction with piperazine would yield the desired product.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Chloro-N-ethyl-N-methylnicotinamide

-

To a stirred solution of 2-chloronicotinoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N-ethyl-N-methylamine (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

In a sealed vessel, dissolve 2-Chloro-N-ethyl-N-methylnicotinamide (1.0 eq) and piperazine (2.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Add a base, for example, potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final compound by column chromatography.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Structural elucidation | Resonances corresponding to the ethyl, methyl, piperazinyl, and nicotinamide protons and carbons. |

| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the calculated mass of C₁₃H₂₀N₄O (248.32 g/mol ). |

| HPLC | Purity assessment | A single major peak indicating high purity (>95%). |

| FT-IR | Functional group identification | Characteristic peaks for C=O (amide) and C-N bonds. |

Potential Pharmacological Profile and Therapeutic Targets

Based on the known activities of structurally related piperazine and nicotinamide derivatives, several potential therapeutic targets can be postulated for this compound.

Central Nervous System (CNS) Targets

Many piperazine-containing compounds exhibit activity at CNS receptors. For instance, some derivatives act as serotonin and dopamine receptor modulators, suggesting potential applications in treating neurological and psychiatric disorders such as depression and anxiety.[1][3] Furthermore, certain piperazine derivatives have shown efficacy as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are key targets in Alzheimer's disease therapy.[4]

Caption: Potential CNS targets for 2-(1-piperazinyl)nicotinamide derivatives.

Enzyme Inhibition

Nicotinamide derivatives have been investigated as inhibitors of various enzymes. For example, recent studies have explored their potential as inhibitors of DNA demethylase ALKBH2, which is implicated in cancer.[5] Other research has focused on their role as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme involved in metabolism and energy homeostasis.

Structure-Activity Relationship (SAR) Studies

To guide the optimization of this compound as a potential therapeutic agent, SAR studies are crucial. Based on existing literature for related compounds, the following modifications could be explored:

-

Substitution on the Piperazine Ring: The nitrogen at the 4-position of the piperazine ring is a key point for modification. Introducing various substituents can modulate potency, selectivity, and pharmacokinetic properties.

-

Modification of the Nicotinamide Moiety: Alterations to the ethyl and methyl groups on the amide nitrogen can influence binding affinity and metabolic stability.

-

Substitution on the Pyridine Ring: Introducing substituents on the pyridine ring can impact electronic properties and interactions with the target protein.

Experimental Workflow for SAR Studies

Caption: A typical workflow for structure-activity relationship studies.

Future Directions and Conclusion

This compound represents a promising starting point for the development of novel therapeutics. The synthetic accessibility of this scaffold, combined with the diverse biological activities of its constituent moieties, makes it an attractive area for further research. Future work should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its pharmacological profile. The experimental protocols and strategic insights provided in this guide offer a solid foundation for initiating such investigations.

References

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. PubMed. [Link]

-

Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. PubMed Central. [Link]

-

Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. [Link]

- Process for synthesizing N-ethyl piperazidine.

-

Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. [Link]

- Synthesis of a neurostimulative piperazine.

-

Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PubMed. [Link]

- Derivatives of n-methylpiperazine.

-